

performance evaluation of asphalt mixtures with different modifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asphalt
Cat. No.: B605645

[Get Quote](#)

A comprehensive guide to the performance of **asphalt** mixtures enhanced with various modifiers, providing objective comparisons and supporting experimental data for researchers and materials scientists.

Introduction

The modification of **asphalt** binders and mixtures is a critical area of research in pavement engineering, aimed at enhancing the durability and performance of **asphalt** pavements. Modifiers are incorporated to improve resistance to common pavement distresses such as rutting, fatigue cracking, and moisture damage. This guide provides a comparative evaluation of the performance of **asphalt** mixtures with different types of modifiers, supported by experimental data from various studies.

Performance Evaluation of Modified Asphalt Mixtures

The effectiveness of different modifiers is evaluated based on a range of performance indicators. The following tables summarize the quantitative data from studies on some of the most common modifiers: Styrene-Butadiene-Styrene (SBS), Crumb Rubber, and Anti-Stripping Agents.

Table 1: Effect of Styrene-Butadiene-Styrene (SBS) Modification

Performance Parameter	Unmodified Mixture	SBS Modified Mixture	Percentage Improvement	Test Standard
Rutting Resistance				
Rut Depth (mm) at 10,000 passes	4.5	2.8	37.8%	EN 12697-22[1]
Dynamic Stability (passes/mm)	2500	4500	80%	EN 12697-22[1]
Moisture Susceptibility				
Tensile Strength Ratio (TSR) (%)	75	>80	>6.7%	AASHTO T283[2][3]
Indirect Tensile Strength (ITS), Dry (MPa)	0.85	1.05	23.5%	AASHTO T283[1]
Indirect Tensile Strength (ITS), Wet (MPa)	0.64	0.88	37.5%	AASHTO T283[1]
Fatigue Resistance				
Fatigue Life (cycles)	100,000	500,000	400%	4PBBT[4]

Table 2: Effect of Crumb Rubber Modification

Performance Parameter	Unmodified Mixture	Crumb Rubber Modified Mixture	Percentage Improvement	Test Standard
Rutting Resistance				
Rut Depth (mm) at 10,000 passes				
	4.5	2.2	51.1%	EN 12697-22[1]
Dynamic Stability (passes/mm)				
	2500	5200	108%	EN 12697-22[1]
Moisture Susceptibility				
Tensile Strength Ratio (TSR) (%)				
	75	78	4%	AASHTO T283[1]
Indirect Tensile Strength (ITS), Dry (MPa)				
	0.85	0.95	11.8%	AASHTO T283[1]
Indirect Tensile Strength (ITS), Wet (MPa)				
	0.64	0.74	15.6%	AASHTO T283[1]

Table 3: Effect of Anti-Stripping Agents (Hydrated Lime and Zycosoil)

Performance Parameter	Unmodified Mixture	Mixture with Hydrated Lime (1.5%)	Mixture with Zycosoil (0.1%)	Test Standard
Moisture				
Susceptibility				
Tensile Strength Ratio (TSR) (%)	72.4	91.5	88.6	AASHTO T283[2]
Indirect Tensile Strength (ITS), Dry (kPa)	889.5	925.7	910.3	AASHTO T283[2]
Indirect Tensile Strength (ITS), Wet (kPa)	644.1	847.2	806.5	AASHTO T283[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of **asphalt** mixture performance.

Marshall Mix Design

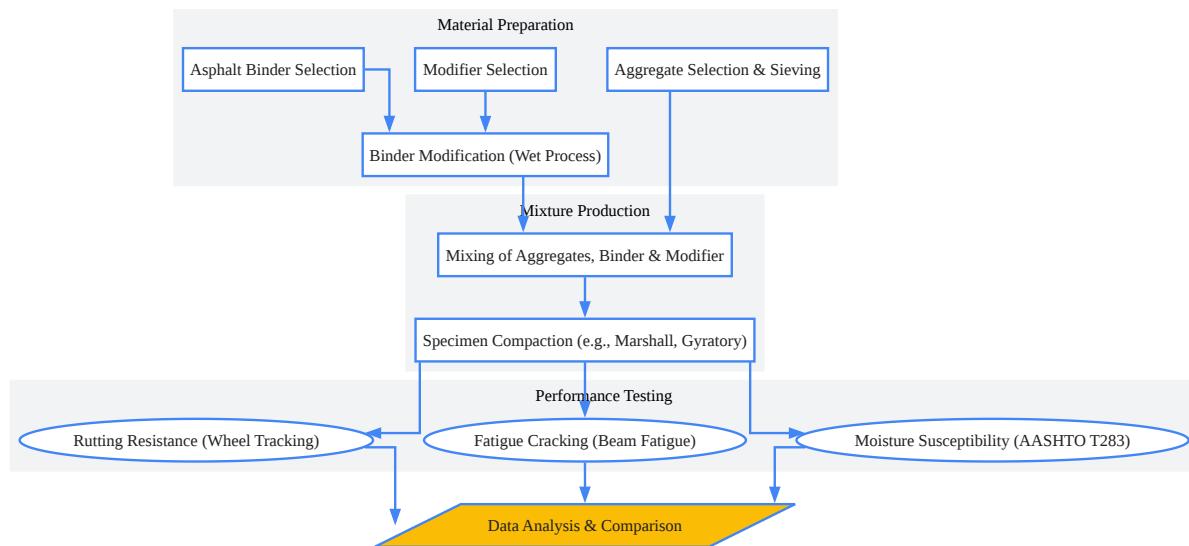
The Marshall method is a widely used procedure for **asphalt** mix design and evaluation.[5]

- Aggregate and **Asphalt** Preparation: Aggregates are dried and sieved into different size fractions. The **asphalt** binder is heated to the specified temperature.
- Mixing and Compaction: The heated aggregate and **asphalt** binder are mixed thoroughly. The mixture is then compacted into cylindrical specimens using a Marshall hammer.
- Stability and Flow Test: The compacted specimens are brought to a specified temperature (usually 60°C) in a water bath. The Marshall stability (maximum load sustained) and flow (deformation at maximum load) are then determined by loading the specimen in a Marshall testing machine.

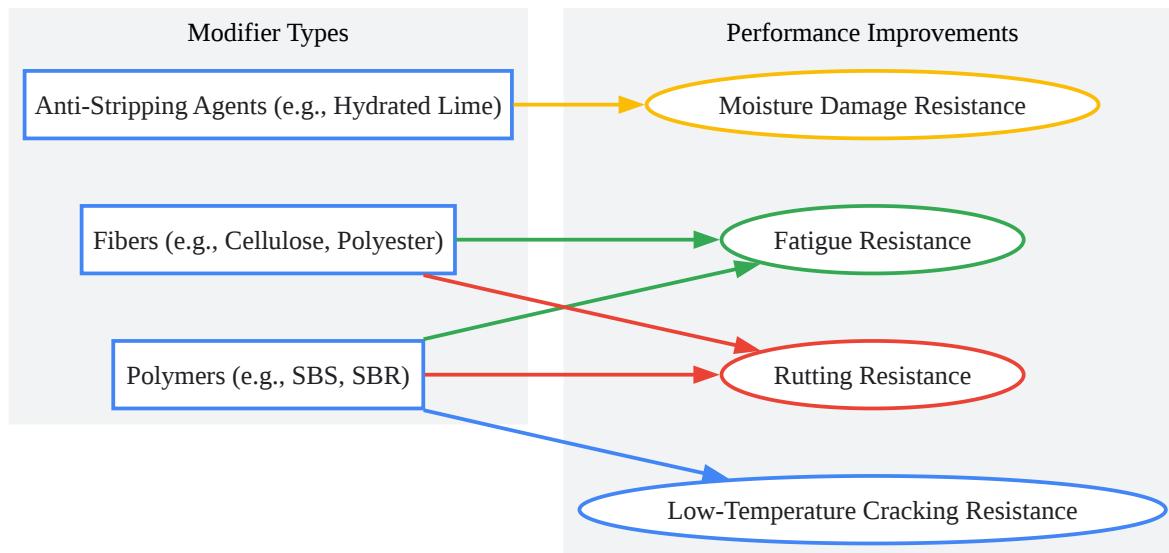
Wheel Tracking Test (EN 12697-22)

This test is used to assess the resistance of **asphalt** mixtures to permanent deformation (rutting).[\[1\]](#)

- Specimen Preparation: A slab of **asphalt** mixture is compacted to a specified density.
- Testing Procedure: The specimen is conditioned to a specific temperature (e.g., 60°C). A loaded wheel repeatedly passes over the surface of the slab.
- Data Analysis: The depth of the rut formed by the wheel is measured at regular intervals. The dynamic stability, which represents the number of passes required to create a 1 mm rut depth, is often calculated.[\[1\]](#)


Modified Lottman Test (AASHTO T283)

This test is the most common method for evaluating the moisture susceptibility of **asphalt** mixtures.[\[1\]](#)[\[6\]](#)


- Specimen Preparation: A set of compacted **asphalt** specimens is prepared. The set is divided into two subsets: a "dry" subset and a "conditioned" (wet) subset.
- Conditioning: The conditioned subset is subjected to partial vacuum saturation with water, followed by a freeze-thaw cycle (optional), and then a warm-water soaking period.
- Indirect Tensile Strength (ITS) Test: Both the dry and conditioned specimens are tested for their indirect tensile strength at a specified temperature (e.g., 25°C).
- Tensile Strength Ratio (TSR) Calculation: The TSR is calculated as the ratio of the average ITS of the conditioned specimens to the average ITS of the dry specimens, expressed as a percentage. A higher TSR indicates better resistance to moisture damage.[\[2\]](#)

Visualizing Experimental Workflows and Modifier Effects

Diagrams can effectively illustrate complex processes and relationships in **asphalt** mixture evaluation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating modified **asphalt** mixtures.

[Click to download full resolution via product page](#)

Caption: Effects of different modifiers on **asphalt** mixture performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Effect of SBS Polymer and Anti-stripping Agents on the Moisture Susceptibility of Hot and Warm Mix Asphalt Mixtures | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Performance Characterization of Polymer Modified Asphalt Binders and Mixes | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]
- 6. View of Effect of SBS Polymer and Anti-stripping Agents on the Moisture Susceptibility of Hot and Warm Mix Asphalt Mixtures [civilejournal.org]
- To cite this document: BenchChem. [performance evaluation of asphalt mixtures with different modifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605645#performance-evaluation-of-asphalt-mixtures-with-different-modifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com